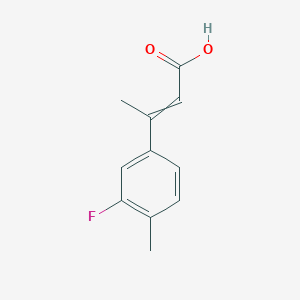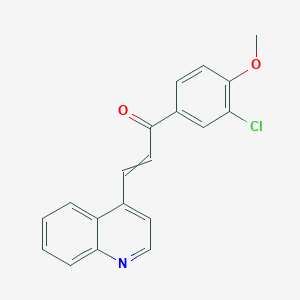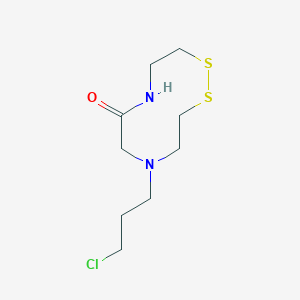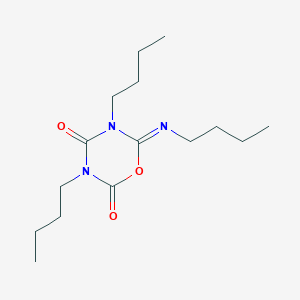
Diaziridine, 3-(3,4-dimethoxyphenyl)-3-(trifluoromethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diaziridines are a class of organic compounds containing a three-membered ring with two nitrogen atoms The compound “Diaziridine, 3-(3,4-dimethoxyphenyl)-3-(trifluoromethyl)-” is a derivative of diaziridine, characterized by the presence of a 3,4-dimethoxyphenyl group and a trifluoromethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of diaziridines typically involves the cyclization of appropriate precursors. For “Diaziridine, 3-(3,4-dimethoxyphenyl)-3-(trifluoromethyl)-”, a possible synthetic route might include:
Starting Materials: 3,4-dimethoxyphenylamine and trifluoromethyl ketone.
Cyclization Reaction: The reaction between these starting materials under specific conditions (e.g., in the presence of a base or catalyst) to form the diaziridine ring.
Industrial Production Methods
Industrial production methods would likely involve optimizing the reaction conditions for large-scale synthesis, including the use of continuous flow reactors and efficient purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: Diaziridines can undergo oxidation reactions, potentially forming diazirines or other oxidized products.
Reduction: Reduction reactions might lead to the opening of the diaziridine ring, forming amines or other reduced products.
Substitution: Substitution reactions can occur at the phenyl or trifluoromethyl groups, leading to various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like hydrogen peroxide or peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.
Major Products
The major products of these reactions would depend on the specific reagents and conditions used but could include various substituted diaziridines, diazirines, or amines.
Aplicaciones Científicas De Investigación
Chemistry
Synthesis of Complex Molecules: Diaziridines can be used as intermediates in the synthesis of more complex organic molecules.
Study of Reaction Mechanisms: Their unique structure makes them useful for studying reaction mechanisms and kinetics.
Biology and Medicine
Pharmaceuticals: Potential use in drug discovery and development due to their unique chemical properties.
Biological Probes: Used as probes in biological systems to study enzyme activity or protein interactions.
Industry
Materials Science:
Agriculture: Possible use in the synthesis of agrochemicals.
Mecanismo De Acción
The mechanism of action of “Diaziridine, 3-(3,4-dimethoxyphenyl)-3-(trifluoromethyl)-” would depend on its specific interactions with molecular targets. Generally, diaziridines can interact with enzymes, proteins, or nucleic acids, leading to various biological effects. The presence of the 3,4-dimethoxyphenyl and trifluoromethyl groups could influence these interactions by affecting the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
Diaziridine, 3-phenyl-3-(trifluoromethyl)-: Similar structure but without the methoxy groups.
Diaziridine, 3-(3,4-dimethoxyphenyl)-: Lacks the trifluoromethyl group.
Uniqueness
The presence of both the 3,4-dimethoxyphenyl and trifluoromethyl groups in “Diaziridine, 3-(3,4-dimethoxyphenyl)-3-(trifluoromethyl)-” makes it unique, potentially offering distinct chemical and biological properties compared to other diaziridines.
Propiedades
Número CAS |
919530-52-2 |
|---|---|
Fórmula molecular |
C10H11F3N2O2 |
Peso molecular |
248.20 g/mol |
Nombre IUPAC |
3-(3,4-dimethoxyphenyl)-3-(trifluoromethyl)diaziridine |
InChI |
InChI=1S/C10H11F3N2O2/c1-16-7-4-3-6(5-8(7)17-2)9(14-15-9)10(11,12)13/h3-5,14-15H,1-2H3 |
Clave InChI |
WVTQKNBYOKAWQG-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C=C1)C2(NN2)C(F)(F)F)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-(4-Trifluoromethylphenyl)[1,3,4]oxathiazol-2-one](/img/structure/B14190892.png)
![N-[4-(1,3-Benzothiazol-2-yl)phenyl]-4,6-dimethylpyrimidin-2-amine](/img/structure/B14190894.png)
![2-[(2,3-Dihydro-1H-inden-2-yl)sulfamoyl]-N-hydroxyacetamide](/img/structure/B14190900.png)




![[1-(Diphenylphosphoryl)-2,2-dimethylbutyl]propanedinitrile](/img/structure/B14190937.png)
![acetic acid;[(2R)-1-[(3-hydroxyphenyl)methoxy]octan-2-yl] acetate](/img/structure/B14190945.png)



![3-[(1-Bromo-3-chloropropan-2-yl)oxy]prop-1-yne](/img/structure/B14190978.png)

